molecular formula C16H20N2O2S B11339870 N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]furan-2-carboxamide

N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]furan-2-carboxamide

Cat. No.: B11339870
M. Wt: 304.4 g/mol
InChI Key: OFNNQFSREOOMEG-UHFFFAOYSA-N
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Description

N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]furan-2-carboxamide is a complex organic compound that features a piperidine ring, a thiophene ring, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]furan-2-carboxamide typically involves multi-step organic reactions. One common method involves the coupling of a furan-2-carboxylic acid derivative with a thiophene-2-yl ethylamine derivative in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is usually carried out in an organic solvent like dichloromethane under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the furan ring can be reduced to form alcohols.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the furan ring’s carbonyl group can yield furan alcohols.

Scientific Research Applications

N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]furan-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and receptor binding.

    Industry: The compound can be used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]furan-2-carboxamide involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the thiophene and furan rings can participate in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides

Uniqueness

N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]furan-2-carboxamide is unique due to its combination of a piperidine ring, a thiophene ring, and a furan ring. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C16H20N2O2S

Molecular Weight

304.4 g/mol

IUPAC Name

N-(2-piperidin-1-yl-2-thiophen-2-ylethyl)furan-2-carboxamide

InChI

InChI=1S/C16H20N2O2S/c19-16(14-6-4-10-20-14)17-12-13(15-7-5-11-21-15)18-8-2-1-3-9-18/h4-7,10-11,13H,1-3,8-9,12H2,(H,17,19)

InChI Key

OFNNQFSREOOMEG-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(CNC(=O)C2=CC=CO2)C3=CC=CS3

Origin of Product

United States

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